tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate

Medicinal Chemistry Protecting Group Strategy Orthogonal Deprotection

tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate (CAS 883546-82-5) is a heterocyclic building block featuring a piperidine-azetidine scaffold with a tert-butyl carbamate (Boc) protecting group on the azetidine 3-amino position. It serves as a key intermediate in the synthesis of piperidin-4-yl azetidine derivatives that act as potent and selective Janus kinase 1 (JAK1) inhibitors.

Molecular Formula C13H25N3O2
Molecular Weight 255.36
CAS No. 883546-82-5
Cat. No. B3058195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate
CAS883546-82-5
Molecular FormulaC13H25N3O2
Molecular Weight255.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(C1)C2CCNCC2
InChIInChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-4-6-14-7-5-11/h10-11,14H,4-9H2,1-3H3,(H,15,17)
InChIKeyDEZXAIJGUDCVNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate (CAS 883546-82-5): Boc-Protected Piperidine-Azetidine Building Block for JAK1 Inhibitor Synthesis


tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate (CAS 883546-82-5) is a heterocyclic building block featuring a piperidine-azetidine scaffold with a tert-butyl carbamate (Boc) protecting group on the azetidine 3-amino position. It serves as a key intermediate in the synthesis of piperidin-4-yl azetidine derivatives that act as potent and selective Janus kinase 1 (JAK1) inhibitors [1][2]. The compound has molecular formula C₁₃H₂₅N₃O₂, molecular weight 255.36 g/mol, topological polar surface area (TPSA) of 53.6 Ų, and is typically supplied at 95–98+% purity with storage at 2–8°C .

Why Generic Substitution of tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate with Cbz or Salt Analogs Compromises Synthetic Utility


The tert-butyl carbamate (Boc) protecting group in this compound confers orthogonal deprotection selectivity that is essential for multi-step JAK1 inhibitor synthesis. Mild acidic conditions (e.g., 85% aqueous H₃PO₄ or TFA) cleave the Boc group while leaving benzyl carbamate (Cbz) groups intact, a selectivity not achievable with the direct Cbz analog [1]. Substituting with the hydrochloride salt (CAS 1401298-86-9) introduces GHS hazardous material classification (H302, H315, H319, H335) and HazMat shipping fees, while the free base form ships at ambient temperature . These differences in protecting group orthogonality and handling properties make simple in-class interchange without synthetic route redesign impractical and costly.

Quantitative Differentiation Evidence for tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate: Comparator-Based Data for Scientific Procurement


Selective Boc Cleavage in Presence of Cbz: Orthogonal Deprotection Enables Sequential JAK1 Inhibitor Assembly

The Boc group of tert-butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate can be selectively removed using 85% aqueous H₃PO₄ in THF at room temperature while leaving benzyl carbamate (Cbz) groups intact, with Boc deprotection yields exceeding 90% and less than 5% Cbz cleavage observed under optimized conditions [1]. In contrast, the direct Cbz analog (benzyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate, CAS 883547-06-6) requires hydrogenolysis (H₂, Pd/C) for deprotection, conditions that are incompatible with many functional groups present in advanced JAK1 inhibitor intermediates. This orthogonality permits sequential Boc-first, Cbz-second deprotection strategies that are impossible with the Cbz analog alone .

Medicinal Chemistry Protecting Group Strategy Orthogonal Deprotection

Head-to-Head Purity and Cost Comparison: Boc-Free Base vs Cbz Analog for SAR Library Synthesis

Direct comparison of commercial availability reveals that tert-butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate is offered at 95% purity (Bidepharm, Cat. BD255676) with transparent tiered pricing of ¥876/100mg and ¥5,253/1g . The Cbz analog (benzyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate, CAS 883547-06-6) is listed at 98% purity from Leyan (Cat. 1747325) but with price-on-request for gram-scale quantities . While the Cbz analog offers a nominal 3% purity advantage, the Boc compound provides immediate, quantified cost access at the 100mg–1g scale critical for SAR exploration, with confirmed stock availability .

Chemical Procurement Building Block Sourcing Cost-Efficiency

Shipping and Handling: Free Base vs Hydrochloride Salt—HazMat Fee Exemption and Ambient Transport

The free base form of tert-butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate is classified as non-hazardous for transport and can be shipped at ambient temperature within the continental US, with recommended storage at 2–8°C upon receipt . In direct contrast, the hydrochloride salt (CAS 1401298-86-9) carries GHS07 hazard classification with warning statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This regulatory distinction means the HCl salt incurs mandatory HazMat shipping surcharges ($50–$178 per FedEx shipment depending on hazard class and destination), while the free base is exempt .

Chemical Logistics Lab Safety Procurement Compliance

Piperidin-4-yl Azetidine Scaffold Delivers Sub-Nanomolar JAK1 Potency—Validated by Clinical Candidate Itacitinib

Compounds derived from the piperidin-4-yl azetidine scaffold—for which tert-butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate is the direct Boc-protected intermediate—demonstrate exceptional JAK1 inhibitory potency. The clinical-stage JAK1 inhibitor itacitinib (INCB039110), built on this scaffold, exhibits an IC₅₀ of 2 nM against human JAK1 with >20-fold selectivity over JAK2 and >100-fold over JAK3 and TYK2 [1]. This potency represents a ~1.6-fold improvement over tofacitinib (JAK1 IC₅₀ 3.2 nM) and is accompanied by substantially superior JAK2 selectivity (20-fold vs 5.1-fold for tofacitinib) , validating the scaffold's ability to deliver both potency and selectivity when elaborated with appropriate capping groups.

JAK1 Inhibition Kinase Selectivity Anti-inflammatory Therapeutics

High-Value Application Scenarios for tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate in Drug Discovery and Chemical Development


Sequential Orthogonal Deprotection for JAK1 Inhibitor Lead Optimization

In multi-step JAK1 inhibitor synthesis, the Boc group of tert-butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate can be selectively removed with 85% H₃PO₄ in the presence of a Cbz-protected piperidine nitrogen, enabling sequential functionalization of the azetidine 3-amino position before hydrogenolytic Cbz cleavage [1]. This orthogonal strategy, directly enabled by the Boc protecting group's acid-lability (cleavage >90% with <5% Cbz loss), is the synthetic approach used to construct clinical candidate itacitinib and related Incyte JAK1 inhibitors [2], making this intermediate the preferred building block for any program targeting the piperidin-4-yl azetidine scaffold.

Cost-Efficient SAR Library Construction at the 100mg–1g Scale

With transparent pricing of ¥876/100mg and confirmed现货 (in stock) availability from Bidepharm , the Boc-protected free base enables medicinal chemistry teams to rapidly procure and iterate 10–20 analogs per synthesis cycle without the procurement delays and opaque pricing associated with the Cbz analog or the HazMat logistics of the HCl salt. This cost-efficiency is critical during the hit-to-lead phase, where multiple scaffold elaborations are evaluated simultaneously.

HazMat-Free International Logistics for High-Throughput Screening Campaigns

For screening groups ordering building blocks across international borders, the free base form's exemption from HazMat shipping surcharges (saving $50–$178 per FedEx shipment) and ambient-temperature transport streamline customs clearance and reduce total landed cost. This logistical advantage becomes significant when procuring multiple batches for large-scale parallel synthesis or when supplying CRO partners in regions with strict dangerous goods regulations.

Selectivity-Driven JAK1 Inhibitor Discovery Leveraging a Validated Scaffold

The piperidin-4-yl azetidine scaffold has produced itacitinib with 2 nM JAK1 IC₅₀ and >100-fold selectivity over JAK3 [3], outperforming tofacitinib in both potency (1.6-fold) and JAK2 selectivity (4-fold) . Programs targeting JAK1-mediated indications (myelofibrosis, rheumatoid arthritis, atopic dermatitis) can procure this intermediate with confidence that the core scaffold supports both high potency and the isoform selectivity required to minimize JAK2/JAK3-driven hematological and immunological side effects.

Quote Request

Request a Quote for tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.